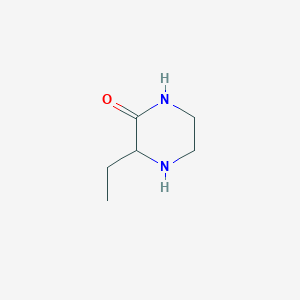

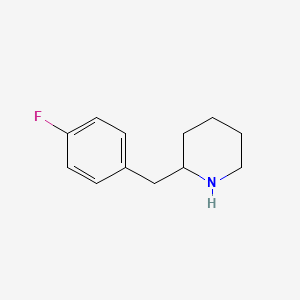

3-Ethyl-piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

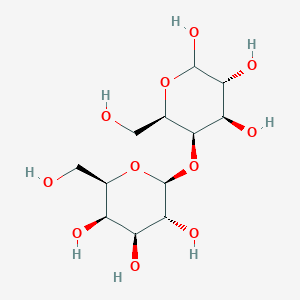

“3-Ethyl-piperazin-2-one” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 .

Synthesis Analysis

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .

Chemical Reactions Analysis

The synthesis of piperazin-2-ones involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

“this compound” has a density of 0.966g/cm3 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Dopamine Receptor Interaction

- Interaction with Dopamine Receptors : Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, related to 3-ethyl-piperazin-2-one, show significant affinity for dopamine receptors in rat corpus striatum. Compounds with 4-(3-phenyl-2-prop(en)yl)- and 4-(3-phenyl-2-butyl)-substitution were particularly potent in displacing dopamine, highlighting potential neuropharmacological applications (van der Zee & Hespe, 1985).

Antiproliferative Activity Against Cancer

- Antiproliferative Effects on Cancer Cells : Synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, related to this compound, exhibited notable antiproliferative effects against human cancer cell lines. Compounds 6d, 6e, and 6i showed promising activity, suggesting potential in cancer treatment research (Mallesha et al., 2012).

Antimicrobial Properties

- Antimicrobial Evaluation : Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, structurally related to this compound, were synthesized and demonstrated significant antibacterial and antifungal activities, outperforming standard drugs in some cases (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Potential as Insecticides

- Design of Novel Insecticides : 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) derivatives, similar to this compound, were synthesized and tested against the armyworm Pseudaletia separata. These compounds showed growth-inhibiting and larvicidal activities, indicating potential in developing new insecticides with novel modes of action (Cai et al., 2010).

Synthetic Chemistry Applications

- Facilitating Chemical Syntheses : Piperazine derivatives are instrumental in various synthetic chemical reactions. For example, the palladium-catalyzed reaction of certain compounds with piperazines yields 2-(piperazin-1-ylmethyl)indoles, showcasing the role of piperazine structures in facilitating complex chemical syntheses (Ambrogio, Cacchi, & Fabrizi, 2006).

Corrosion Inhibition

- Corrosion Inhibition Properties : Piperazine-substituted quinazolin-4(3H)-one derivatives, analogous to this compound, have been investigated as corrosion inhibitors for mild steel in HCl. These derivatives demonstrated significant inhibition efficiencies, contributing to the development of new corrosion inhibitors (Chen et al., 2021).

Carbon Dioxide Capture

- Application in Carbon Dioxide Capture : Aqueous piperazine solutions, including compounds similar to this compound, have shown promise in carbon dioxide capture due to their resistance to thermal degradation and oxidation, important for absorption/stripping processes (Freeman, Davis, & Rochelle, 2010).

特性

IUPAC Name |

3-ethylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOEQIOVFBREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405711 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90485-52-2 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)